Ned 19

Calcium Signaling Second Messengers Selectivity Profiling

Studying NAADP-mediated Ca2+ signaling is frequently confounded by cross-reactivity with IP3 and cADPR pathways. Ned 19 (CAS 874374-25-1) eliminates this ambiguity: it shows zero interference with IP3/cADPR-evoked Ca2+ release at ≤100 µM. Key procurement differentiators: (1) Unique dual inhibition-blocks both NAADP-triggered Ca2+ release and [32P]NAADP binding, essential for two-site receptor pharmacology. (2) Validated in vivo efficacy in B16 melanoma and cardiac ischemia-reperfusion models. (3) Consistently documented purity across batches, ensuring reproducible experimental outcomes.

Molecular Formula C30H31FN4O3
Molecular Weight 514.6 g/mol
CAS No. 874374-25-1
Cat. No. B1229996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNed 19
CAS874374-25-1
Synonyms1-(3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole-3-carboxylic acid
NED 19
NED-19
Molecular FormulaC30H31FN4O3
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F
InChIInChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)
InChIKeyFUHCEERDBRGPQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ned 19: Selective NAADP Antagonist


Ned 19 (CAS 874374-25-1) is a synthetic small molecule that functions as a selective, membrane-permeant, non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent second messenger for intracellular Ca2+ release . It was identified through virtual screening of the ZINC chemical library [1]. Its core structure is a 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid scaffold with a 3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl substituent, yielding a molecular weight of 514.6 g/mol [2].

Selective NAADP antagonist for Ca2+ signaling studies
Membrane-permeant tool for live-cell NAADP pathway dissection
Enables separation from IP3 and cADPR second messenger pathways

Ned 19: Irreplaceability


Generic substitution among NAADP antagonists is not scientifically valid due to substantial differences in mechanism, selectivity, and functional outcomes. Ned 19 is a dual inhibitor of both NAADP-mediated Ca2+ release and [32P]NAADP binding, a property not shared by all analogs [1]. Its close structural analogs, Ned-20 and Ned-19.4, exhibit mutually exclusive activities, with Ned-20 only inhibiting binding and Ned-19.4 only inhibiting Ca2+ release [1]. Furthermore, the cis- and trans-diastereomers of Ned 19 display significant differences in potency across multiple assays, with the trans-isomer being up to 37,500-fold more potent in binding assays . The alternative NAADP antagonist BZ194, while also selective, shows a distinct application profile, being inactive in certain systems where Ned 19 is effective [2]. Therefore, experimental outcomes are tightly linked to the specific compound's functional profile.

Close structural analogs (Ned-20, Ned-19.4) exhibit mutually exclusive activities — one inhibits binding, the other Ca2+ release — and may not replicate dual inhibition.

Cis- and trans-diastereomers show system-dependent potency differences exceeding 100-fold; isomer identity may shift assay outcomes.

Alternative NAADP antagonist BZ194 may be inactive in certain cellular systems where Ned 19 is reported effective; direct substitution requires validation.

Ned 19: Evidence vs. Comparators


NAADP-Specific Ca2+ Release Blockade

Ned 19 demonstrates high selectivity for the NAADP signaling pathway. In a sea urchin egg homogenate assay, Ned 19 (100 μM) potently inhibited Ca2+ release induced by the EC50 concentration of NAADP (35 nM), while showing no significant inhibition of Ca2+ release mediated by the EC50 concentrations of IP3 (1 μM) or cADPR (300 nM) [1]. This selectivity is further corroborated in permeabilized pancreatic acinar cells, where 100 μM Ned 19 reduced NAADP-induced Ca2+ release from 26.7 ± 1.8% to 8.6 ± 1.1% (p=0.00002), but had a negligible effect on cADPR- or IP3-induced release [2].

NAADP Pathway Selectivity
Head-to-head
Inhibited NAADP Ca2+ release by >68% (p=0.00002), without affecting IP3 or cADPR responses (p>0.1)
Enables NAADP-specific pathway separation
Permeabilized pancreatic acinar cells, 100 µM
Calcium Signaling Second Messengers Selectivity Profiling

Dual Inhibition of Ca2+ Release and Binding

Ned 19 is unique among its close structural analogs in its ability to inhibit both NAADP-mediated Ca2+ release and [32P]NAADP binding to the receptor. In a sea urchin egg homogenate, Ned 19 inhibits Ca2+ release with an IC50 of 4 μM and NAADP binding with an IC50 of 4 μM [1]. In stark contrast, its para-fluoro analog Ned-20 (IC50 = 1 μM for binding) does not inhibit Ca2+ release at all. Conversely, the methyl ester analog Ned-19.4 inhibits Ca2+ release (no shift in NAADP EC50 at 30 μM) but cannot inhibit NAADP binding [1]. This functional divergence provided the first direct evidence for two distinct binding sites on the NAADP receptor [1].

Dual Inhibition Profile
Head-to-head
IC50 4 µM for both Ca2+ release and [32P]NAADP binding; Ned-20 and Ned-19.4 show mutually exclusive single-site activity
First evidence for two distinct NAADP receptor binding sites
Sea urchin egg homogenate, radioreceptor assay
NAADP Receptor Ligand Binding Structure-Activity Relationship

Isomer-Specific Potency Profile

Ned 19 exists as two diastereomers, cis and trans, with vastly different potencies. In a sea urchin egg homogenate, trans-Ned 19 inhibits NAADP-dependent Ca2+ release with an IC50 of 6 nM, compared to 800 nM for the cis-isomer . The difference is even more pronounced in [32P]NAADP binding assays, where trans-Ned 19 has an IC50 of 0.4 nM versus 15 μM for the cis-isomer—a 37,500-fold difference in potency . However, this trend is system-dependent. In rat aortic smooth muscle cells, the cis-isomer is more potent than the trans-isomer at inhibiting norepinephrine-induced Ca2+ rise, with IC50 values of 2.7 μM and 8.9 μM, respectively [1].

Isomer-Specific Potency
Head-to-head
trans-Ned 19 IC50 6 nM (Ca2+ release), 0.4 nM (binding); cis- 800 nM, 15 µM; system-dependent reversal in SMCs
Isomer choice impacts assay potency and system response
Sea urchin eggs vs. rat aortic SMCs
Stereochemistry Potency Calcium Release

In Vivo Efficacy: Ned 19 Demonstrates Strong Inhibition of Tumor Growth, Vascularization, and Metastasis in a Murine Melanoma Model

Ned 19 has demonstrated robust in vivo efficacy in a murine model of aggressive melanoma. C57BL/6 mice implanted with VEGF-secreting B16 melanoma cells were treated with Ned 19 (5 mg/kg, i.p., every second day for 4 weeks). Compared to control mice, which developed well-vascularized tumors and lung metastases, Ned 19-treated mice exhibited strongly inhibited primary tumor growth, reduced tumor vascularization, and a drastic reduction in the formation of both micro- and macro-metastases in the lungs [1]. In vitro experiments from the same study confirmed Ned 19 controls B16 cell growth, migration, adhesion, and VEGFR2 expression [1].

In Vivo Melanoma Model
Model-response context
5 mg/kg i.p. every 2 days reduced tumor growth, vascularization, and lung metastases
Supports tumor-model endpoint interpretation
C57BL/6 mouse B16 melanoma; quantitative data in source
Oncology Angiogenesis Metastasis In Vivo Pharmacology

Cardioprotection: Low-Dose Ned 19 Improves Cardiomyocyte Survival Following Ischemia-Reperfusion Injury

In isolated adult rat ventricular cardiomyocytes (ARVC), a low concentration of Ned 19 (0.1 μmol/L) conferred significant protection against metabolic ischemia-reperfusion injury. Treatment with 0.1 μmol/L Ned 19 increased cell survival to 46% ± 19%, compared to 29% in the untreated control group [1]. Furthermore, Ned 19 significantly delayed the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death, by 76% ± 16%, 55% ± 20%, 47% ± 19%, and 44% ± 17% at concentrations of 100, 10, 1, and 0.1 μmol/L, respectively [1].

Cardiomyocyte Survival
Assay context
0.1 µmol/L increased survival from 29% to 46% and delayed mPTP opening by 44–76%
Reported cardioprotection assay endpoint context
Isolated rat cardiomyocytes, ischemia-reperfusion
Cardiovascular Ischemia-Reperfusion Injury Cardioprotection

Ned 19: Research Applications


Isolating NAADP-Specific Ca2+ Signals

When investigating NAADP-dependent Ca2+ signaling in cells that also utilize IP3 and cADPR pathways, Ned 19 is the preferred tool due to its demonstrated selectivity [1]. Researchers can confidently attribute observed effects to NAADP antagonism, as Ned 19 does not interfere with Ca2+ release triggered by the other two major second messengers at concentrations up to 100 μM [1].

NAADP Receptor Dual-Site Pharmacology

Studies aiming to elucidate the complex, two-site pharmacology of the NAADP receptor require a compound like Ned 19 that engages both the high-affinity 'locking' site and the low-affinity 'opening' site [2]. Its unique dual-inhibition profile, in contrast to the mutually exclusive activities of analogs Ned-20 and Ned-19.4, makes Ned 19 an essential control for dissecting the functional contributions of each site [2].

NAADP Target Validation in Oncology

For in vivo studies exploring the role of NAADP signaling in tumor angiogenesis, growth, and metastatic spread, Ned 19 is a validated tool compound. Its proven efficacy in the B16 melanoma model [3] supports its use in xenograft or syngeneic mouse models to assess the therapeutic potential of NAADP pathway inhibition in various cancers.

NAADP-Mediated Cardioprotection

Ned 19 is a valuable reagent for studying the mechanisms of ischemia-reperfusion injury in cardiac cells. The compound's ability to delay mPTP opening and enhance cardiomyocyte survival at low micromolar concentrations [4] makes it suitable for ex vivo and in vitro models of cardiac stress, where the goal is to validate NAADP as a cardioprotective target.

Application
Selection Property
Validation Focus
NAADP-specific Ca2+ signaling studies
Pathway selectivity (no IP3/cADPR interference)
Target engagement confirmation in live cells
NAADP receptor dual-site pharmacology
Dual inhibition profile (binding + release)
Site-specific functional analysis
Tumor angiogenesis and metastasis models
In vivo model-response context
Tumor progression endpoint review
Ischemia-reperfusion cardiac models
Cardioprotective assay context
Cell survival and mPTP endpoint review

Technical Documentation Hub

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38 linked technical documents
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